molecular formula C14H9ClF2N2O B3847641 N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide

N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide

Cat. No. B3847641
M. Wt: 294.68 g/mol
InChI Key: UUYZONLCBSOLIE-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide, also known as CF33, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the hydrazide family of compounds and has shown promising results in preclinical studies as an anticancer agent.

Scientific Research Applications

N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide works by inhibiting the activity of a protein called STAT3, which is involved in the growth and survival of cancer cells. By inhibiting STAT3, N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide can induce apoptosis in cancer cells and prevent their growth and proliferation. N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide has also been shown to inhibit the activity of other proteins involved in cancer cell signaling pathways, making it a potent and versatile anticancer agent.
Biochemical and Physiological Effects:
N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases such as arthritis. N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth, making it a potent anti-cancer agent.

Advantages and Limitations for Lab Experiments

N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide has several advantages for lab experiments, including its high yield and purity, low toxicity in normal cells, and potent anticancer activity. However, it also has some limitations, including its limited solubility in water and its potential for off-target effects. These limitations can be overcome by modifying the structure of N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide or using it in combination with other agents.

Future Directions

There are several future directions for the research and development of N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide. One direction is to further optimize its structure to improve its potency and selectivity for cancer cells. Another direction is to investigate its potential for combination therapy with other anticancer agents. Additionally, N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide may have applications in the treatment of other diseases, such as inflammatory and autoimmune disorders. Further research is needed to fully understand the potential of N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide as a therapeutic agent.
In conclusion, N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide, or N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide, is a promising small molecule inhibitor that has shown potent anticancer activity in preclinical studies. Its simple synthesis method, low toxicity in normal cells, and versatile mechanism of action make it a promising candidate for cancer therapy. Further research is needed to fully understand its potential and optimize its structure for clinical use.

properties

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2N2O/c15-12-2-1-3-13(17)11(12)8-18-19-14(20)9-4-6-10(16)7-5-9/h1-8H,(H,19,20)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYZONLCBSOLIE-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide
Reactant of Route 2
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N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide

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